6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one
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Overview
Description
6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one is a synthetic organic compound with a complex structure It belongs to the class of pyrimidinones, which are known for their diverse biological activities
Preparation Methods
The synthesis of 6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one involves multiple steps. One common synthetic route includes the reaction of 2-methylphenylamine with a suitable pyrimidinone precursor under controlled conditions. The reaction typically requires the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and may involve catalysts to enhance the reaction rate. Industrial production methods often scale up these reactions using large reactors and optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Scientific Research Applications
6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
6-methyl-2-[(2-methylphenyl)amino]-5-pentylpyrimidin-4(3H)-one can be compared with other similar compounds, such as:
2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide: This compound is also a pyrimidinone derivative with similar biological activities but differs in its chemical structure and specific applications.
2-Methoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol: Another compound with a related structure, used in different research contexts.
Properties
Molecular Formula |
C17H23N3O |
---|---|
Molecular Weight |
285.4 g/mol |
IUPAC Name |
4-methyl-2-(2-methylanilino)-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H23N3O/c1-4-5-6-10-14-13(3)18-17(20-16(14)21)19-15-11-8-7-9-12(15)2/h7-9,11H,4-6,10H2,1-3H3,(H2,18,19,20,21) |
InChI Key |
HGWAGBNAAHBQIM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NC2=CC=CC=C2C)C |
Origin of Product |
United States |
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